molecular formula C16H17NO2 B495912 2-([1,1'-biphenyl]-4-yloxy)-N-methylpropanamide

2-([1,1'-biphenyl]-4-yloxy)-N-methylpropanamide

Cat. No.: B495912
M. Wt: 255.31g/mol
InChI Key: IILFNPFVWQNGKI-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yloxy)-N-methylpropanamide is an organic compound that features a biphenyl moiety linked to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yloxy)-N-methylpropanamide typically involves the reaction of 4-hydroxybiphenyl with N-methylpropanamide under specific conditions. One common method is the use of a coupling reaction facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yloxy)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF for deprotonation followed by alkyl halides for substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2-([1,1’-biphenyl]-4-yloxy)-N-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yloxy)-N-methylpropanamide involves its interaction with specific molecular targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.

    4-Hydroxybiphenyl: A biphenyl derivative with a hydroxyl group at the para position.

    N-Methylpropanamide: An amide with a methyl group attached to the nitrogen.

Uniqueness

2-([1,1’-biphenyl]-4-yloxy)-N-methylpropanamide is unique due to the combination of the biphenyl and amide functionalities.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

N-methyl-2-(4-phenylphenoxy)propanamide

InChI

InChI=1S/C16H17NO2/c1-12(16(18)17-2)19-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,17,18)

InChI Key

IILFNPFVWQNGKI-UHFFFAOYSA-N

SMILES

CC(C(=O)NC)OC1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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